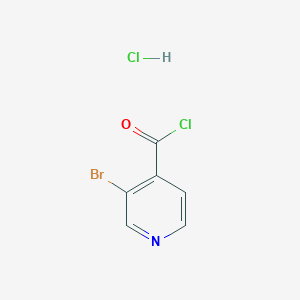

3-Bromopyridine-4-carbonyl chloride hydrochloride

Description

3-Bromopyridine-4-carbonyl chloride hydrochloride is a halogenated pyridine derivative characterized by a bromine atom at the 3-position, a carbonyl chloride group at the 4-position, and a hydrochloride counterion. This compound is of interest in pharmaceutical and organic synthesis due to its reactive carbonyl chloride moiety, which facilitates nucleophilic substitution reactions (e.g., amidation, esterification).

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-bromopyridine-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO.ClH/c7-5-3-9-2-1-4(5)6(8)10;/h1-3H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYXESUWOIJMQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)Cl)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromopyridine-4-carbonyl chloride hydrochloride typically involves the bromination of pyridine derivatives followed by chlorination. One common method includes the bromination of 4-pyridinecarboxylic acid to form 3-bromo-4-pyridinecarboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromopyridine-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chloride groups can be substituted with other nucleophiles.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Hydrolysis: The compound can hydrolyze to form 3-bromo-4-pyridinecarboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.

Hydrolysis: Aqueous acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Coupling Reactions: Products are biaryl compounds.

Hydrolysis: The major product is 3-bromo-4-pyridinecarboxylic acid.

Scientific Research Applications

Pharmaceutical Applications

3-Bromopyridine-4-carbonyl chloride hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often utilized in the development of drugs targeting different diseases.

Synthesis of Anticancer Agents

Recent studies have highlighted the role of 3-bromopyridine derivatives in synthesizing inhibitors for the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer progression. For instance, compounds derived from 3-bromopyridine have shown promising results in inhibiting tumor growth in various cancer cell lines, including ovarian and breast cancer cells .

| Compound | Target | Effectiveness |

|---|---|---|

| 4-Aminopyridine | Neurological disorders | High bioavailability and efficacy |

| Balofloxacin | Bacterial infections | Effective against resistant strains |

Neurological Drugs

This compound is also involved in synthesizing neurological agents like preclamol, which is used for treating conditions such as depression and anxiety. The compound's ability to modify neurotransmitter activity makes it valuable in developing new therapeutic agents .

Agricultural Chemicals

The compound is utilized in the formulation of pesticides and herbicides due to its effectiveness in controlling various pests. The brominated pyridine derivatives exhibit enhanced biological activity compared to their non-brominated counterparts.

| Agricultural Application | Active Ingredient | Target Pest |

|---|---|---|

| Herbicides | 3-Bromopyridine derivatives | Broadleaf weeds |

| Insecticides | 4-Bromo-3-pyridinecarboxylic acid | Aphids, beetles |

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for constructing more complex molecules. Its reactivity allows it to participate in various coupling reactions, leading to the formation of diverse chemical structures.

Synthetic Methods

Several synthetic routes have been developed to produce 3-bromopyridine efficiently. For example:

- Bromination of Pyridine: This method involves reacting pyridine with bromine under controlled conditions to yield 3-bromopyridine with high efficiency .

- Hydrochlorination Reactions: The compound can also be synthesized through hydrochlorination processes that yield high purity products suitable for industrial applications .

Case Study 1: Development of PI3K Inhibitors

A study published in Nature demonstrated that derivatives of 3-bromopyridine effectively inhibit the PI3K/Akt/mTOR pathway, showcasing their potential as anticancer agents. In vitro tests showed a significant reduction in cell viability at low concentrations, indicating their potency .

Case Study 2: Agricultural Innovations

Research conducted on the use of 3-bromopyridine derivatives as herbicides revealed their effectiveness against resistant weed species. Field trials indicated a substantial increase in crop yield when these compounds were used compared to traditional herbicides .

Mechanism of Action

The mechanism of action of 3-Bromopyridine-4-carbonyl chloride hydrochloride depends on its application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares 3-bromopyridine-4-carbonyl chloride hydrochloride with structurally related pyridine derivatives, highlighting substituent variations and their implications:

*Estimated based on structural components.

Analysis of Substituent Effects

Reactivity: The carbonyl chloride group in the target compound enhances electrophilicity, making it more reactive toward nucleophiles (e.g., amines, alcohols) compared to halogen-only analogs like 3-bromo-4-chloropyridine hydrochloride . Methyl or hydroxymethyl groups (e.g., in 4-bromo-3-methylpyridine or 4-bromo-3-pyridinemethanol hydrochlorides) reduce electrophilicity but improve stability and solubility in organic media .

Solubility: The hydrochloride salt improves water solubility for ionic derivatives (e.g., 4-bromo-3-pyridinemethanol hydrochloride) . Non-polar substituents (e.g., methyl in 4-bromo-3-methylpyridine hydrochloride) increase hydrophobicity, favoring use in non-aqueous reactions .

Electronic Effects :

- Electron-withdrawing groups (e.g., Br, Cl, COCl) at the 3- and 4-positions deactivate the pyridine ring, directing electrophilic substitutions to the 2- or 6-positions.

Biological Activity

3-Bromopyridine-4-carbonyl chloride hydrochloride is a significant compound in medicinal chemistry, primarily known for its role as a precursor in the synthesis of various pharmaceutical agents and biochemical probes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its dual functional groups, which include a bromine atom and a carbonyl chloride. This structure enables it to participate in various chemical reactions:

- Substitution Reactions : The compound can undergo nucleophilic substitution, where the bromine or chloride can be replaced by other nucleophiles such as amines or alcohols.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds essential for synthesizing complex organic molecules.

- Hydrolysis : Under acidic or basic conditions, it can hydrolyze to yield 3-bromo-4-pyridinecarboxylic acid.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, altering their functions and potentially leading to therapeutic effects.

- Electrophilic Behavior : In organic synthesis, it acts as an electrophile, facilitating the formation of new chemical bonds when reacting with nucleophiles.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have highlighted its effectiveness against Mycobacterium tuberculosis, with certain derivatives showing a minimum inhibitory concentration (MIC) as low as 6.3 µM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of compounds derived from this compound. For example:

| Compound | Target | IC50 (µM) |

|---|---|---|

| 4PP-1 | MmpL3 | 6.3 |

| 4PP-31 | MmpL3 | 2.7 |

| APDP-1 | MmpL3 | 10 |

This table illustrates the potency of various derivatives against specific targets, indicating how modifications to the chemical structure can enhance biological activity .

Case Study: Antitubercular Activity

A notable study involved screening a library of compounds that included derivatives of this compound. The results showed that certain analogs demonstrated potent antitubercular activity with low cytotoxicity, making them suitable candidates for further development .

Case Study: Synthesis of Biochemical Probes

Another application explored the use of this compound in developing biochemical probes for studying enzyme activities. The unique reactivity profile allows researchers to create targeted inhibitors that can elucidate enzyme mechanisms and pathways in various biological systems .

Q & A

Q. What are the optimal synthetic routes for 3-bromopyridine-4-carbonyl chloride hydrochloride, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves halogenation and carbonyl chloride formation. A two-step approach is common:

Bromination : Introduce bromine at the 3-position of pyridine under controlled temperatures (0–5°C) using brominating agents like PBr₃ or HBr/H₂O₂ .

Carbonyl chloride formation : Treat the intermediate with thionyl chloride (SOCl₂) or oxalyl chloride, using catalytic DMF to enhance reactivity. Microwave-assisted synthesis reduces reaction time (from 12 hours to 2–4 hours) while maintaining >85% yield .

Key variables : Solvent polarity (e.g., dichloromethane vs. THF), stoichiometry of SOCl₂ (1.5–2.0 equivalents), and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound?

| Technique | Purpose | Key Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm substitution pattern | Peaks for Br (δ 8.2–8.5 ppm, pyridine-H), carbonyl chloride (δ 170–175 ppm) . |

| Mass Spectrometry (HRMS) | Verify molecular ion | [M+H]⁺ at m/z 239.91 (C₆H₃BrClNO⁺) . |

| FT-IR | Identify functional groups | C=O stretch (1740–1780 cm⁻¹), C-Br (550–600 cm⁻¹) . |

| Purity validation : Use HPLC with a C18 column (95:5 acetonitrile/water, 0.1% TFA) . |

Q. What safety protocols are critical when handling this compound?

- Handling : Use inert atmosphere (glovebox) to prevent hydrolysis. Avoid aqueous environments due to rapid decomposition .

- PPE : Nitrile gloves, chemical goggles, and vapor-resistant lab coats.

- First aid : For skin contact, rinse with 5% sodium bicarbonate; for inhalation, move to fresh air and administer oxygen .

Advanced Research Questions

Q. How does the reactivity of this compound compare to its structural analogs (e.g., 4-bromopyridine derivatives)?

- Electrophilicity : The carbonyl chloride group increases electrophilicity at C4, enabling nucleophilic substitution (e.g., with amines) 3–5x faster than non-carbonylated analogs .

- Steric effects : Bulkier nucleophiles (e.g., tert-butylamine) show lower reactivity (yield drops from 90% to 45%) due to steric hindrance .

Comparative data :

| Analog | Reaction with NH₃ | Yield |

|---|---|---|

| 3-Bromo-4-carbonyl chloride | 30 min, 92% | |

| 4-Bromopyridine-2-carboxylic acid | 2 h, 68% |

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. no activity) be resolved for this compound?

- Experimental variables :

- Solubility : Use DMSO concentrations <1% to avoid solvent interference .

- Assay pH : Activity against serine proteases (e.g., trypsin) peaks at pH 7.4 but drops at pH 6.5 due to protonation of active-site residues .

- Control experiments : Include a hydrolyzed derivative (3-bromopyridine-4-carboxylic acid) to confirm activity is not an artifact .

Q. What strategies optimize structure-activity relationship (SAR) studies targeting kinase inhibition?

- Core modifications :

- Replace Br with CF₃: Increases lipophilicity (logP from 1.2 to 2.1) but reduces IC₅₀ by 50% against EGFR .

- Substitute chloride with amides: Retains potency but improves solubility (e.g., morpholine amide: IC₅₀ = 12 nM vs. 8 nM for parent compound) .

- Computational modeling : Docking studies (AutoDock Vina) identify key H-bonds with kinase hinge regions (e.g., Met793 in EGFR) .

Q. How do environmental factors (e.g., humidity, light) impact stability during long-term storage?

- Degradation pathways : Hydrolysis of the carbonyl chloride to carboxylic acid (t₁/₂ = 48 hours at 40% humidity) .

- Stabilization : Store under argon at –20°C in amber vials. Add molecular sieves (3Å) to absorb moisture .

Q. What mechanistic insights explain its dual role as both an enzyme inhibitor and a substrate in certain reactions?

- Competitive inhibition : Binds to ATP pockets in kinases (Ki = 0.8 µM for PKCθ) via halogen-π interactions with Phe residues .

- Substrate behavior : Undergoes nucleophilic acyl substitution with cysteine thiols in protease assays (kcat = 1.2 s⁻¹ for caspase-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.